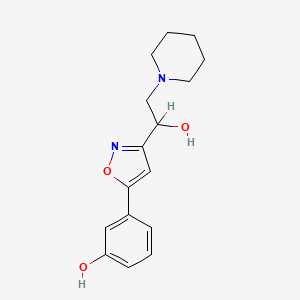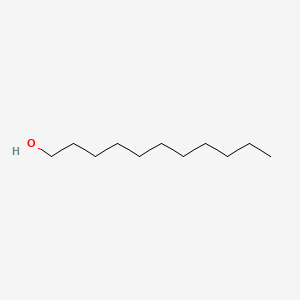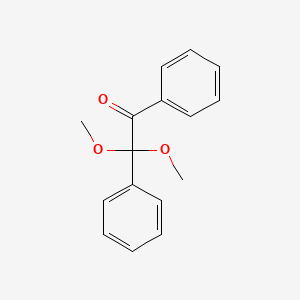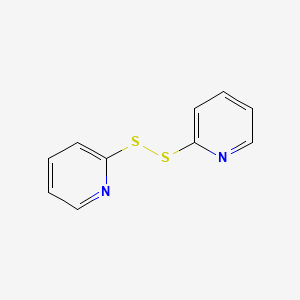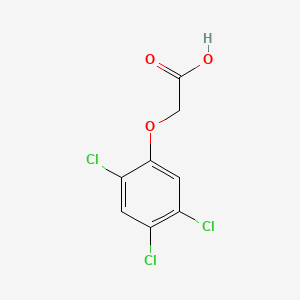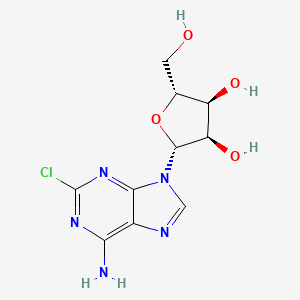
2-Chloradenosin
Übersicht
Beschreibung
2-Chloroadenosine (CADO) is an adenosine agonist . It is a metabolically stable analogue of adenosine . It has anticonvulsant effects and is neuroprotective in vivo .
Synthesis Analysis
The synthesis of 2-Chloroadenosine involves the reaction of 2-chloroadenine and uridine with hydrogen chloride, potassium dihydrogen phosphate, and potassium hydroxide in water and dimethyl sulfoxide at a pH of 7.1-7.2 at 58 - 61°C for 4 hours .
Molecular Structure Analysis
The molecular formula of 2-Chloroadenosine is C10H12ClN5O4 . Its molecular weight is 301.69 . The InChI Key is BIXYYZIIJIXVFW-UUOKFMHZSA-N .
Chemical Reactions Analysis
2-Chloroadenosine is an analog of adenosine and acts as an adenosine A1 receptor agonist . It might possess anti-oxidant properties . It is also used as an agonist of adenosine receptors in dorsal hippocampus (DH) and ventral hippocampus (VH) of mice .
Physical And Chemical Properties Analysis
2-Chloroadenosine is soluble in DMSO to 25 mM and in water to 25 mM . It is a solid substance . Its molecular weight is 301.69 .
Wissenschaftliche Forschungsanwendungen
Antikonvulsive Aktivität
2-Chloradenosin wurde verwendet, um Adenosinrezeptoren im Thalamus zu aktivieren und so in einem Rattenmodell für generalisierte Anfälle eine antikonvulsive Aktivität zu erzeugen .
Asthma-Modellforschung
Es induziert bronchokonstriktorische Effekte in einem Meerschweinchenmodell für Asthma, was bei der Untersuchung der Mechanismen und potenziellen Behandlungen für diesen Zustand hilfreich ist .
Kardiovaskuläre Reaktionen
Diese Verbindung wurde verwendet, um kardiovaskuläre Reaktionen bei normotensiven und hypertensiven Ratten zu untersuchen, was Einblicke in herzbezogene Erkrankungen liefert .
Neuroprotektion
This compound ist dafür bekannt, den langfristigen Verlust von Hippocampus-Zellen bei Ratten nach Ischämie zu verhindern, was auf seine Rolle bei neuroprotektiven Strategien hindeutet .
Uridin-Influx-Hemmung
Es wirkt als kompetitiver Inhibitor des Uridin-Influxes, was für das Verständnis von Nukleosid-Transportmechanismen von Bedeutung ist .
Apoptose-Induktion
Dieses Analog wird zur Induktion von Apoptose verwendet, einem Prozess des programmierten Zelltods, der in der Krebsforschung wichtig ist .
Elektrophysiologische Experimente
Es dient als Bestandteil von künstlicher Cerebrospinalflüssigkeit für elektrophysiologische Experimente mit Hippocampus-Schnitten und unterstützt so neurologische Studien .
Wirkmechanismus
Target of Action
2-Chloroadenosine, a metabolically stable analog of adenosine, primarily targets the adenosine receptors . It acts as an adenosine receptor agonist and has a potent effect on the peripheral and central nervous system .
Mode of Action
2-Chloroadenosine potentiates the alpha 1-adrenergic activation of phospholipase C through a mechanism involving arachidonic acid and glutamate in striatal astrocytes . This effect is suppressed by antagonists of either A1 adenosine or alpha 1-adrenergic receptors . An influx of calcium and two distinct G-proteins are involved in this phenomenon .
Biochemical Pathways
2-Chloroadenosine stimulates phospholipase C activity in the absence of methoxamine when protein kinase C is activated by a diacylglycerol analog . It also induces DNA fragmentation by activating a caspase pathway . Furthermore, it is taken up into cells via the human equilibrative nucleoside transporter-1, where it is phosphorylated by adenosine kinase .
Pharmacokinetics
The transport of 2-Chloroadenosine is pH-dependent and shows allosteric kinetics at acidic pH . It is taken up into cells via the human equilibrative nucleoside transporter-1, where it is phosphorylated by adenosine kinase . The resultant phospho-2-Chloroadenosine induces DNA fragmentation .
Safety and Hazards
Zukünftige Richtungen
2-Chloroadenosine has a broad range of applications in the pharmaceutical industry. As an antiviral agent, it can inhibit the replication of various viruses, such as hepatitis B virus, herpes simplex virus, and human immunodeficiency virus .
Relevant Papers
There are several papers that have studied 2-Chloroadenosine. For instance, a paper by Saito and Yamaguchi studied the lethal effect of 2-Chloroadenosine on mouse macrophages . Another paper by Nowak et al. studied the control of cytokine production in iNKT cells by the A2aR adenosine receptor .
Biochemische Analyse
Biochemical Properties
2-Chloroadenosine plays a significant role in various biochemical reactions due to its ability to interact with adenosine receptors. It is a non-metabolizable, selective agonist of the A1 adenosine receptor, which is involved in numerous physiological processes. The compound interacts with enzymes such as adenosine deaminase, which it resists, and proteins like equilibrative nucleoside transporters (ENTs) that facilitate its transport across cell membranes . These interactions are crucial for its stability and activity in biological systems.
Cellular Effects
2-Chloroadenosine exerts diverse effects on different cell types and cellular processes. In mouse macrophages, it has been shown to induce a rapid decrease in intracellular ATP levels, leading to cell death . In cardiac cells, 2-Chloroadenosine reduces hypertrophy by targeting stabilized microtubules . Additionally, it influences bone resorption by stimulating the mobilization of minerals and degradation of the matrix in calvarial bones . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Chloroadenosine involves its binding to adenosine receptors, particularly the A1 receptor. This binding triggers a cascade of intracellular events, including the mobilization of intracellular calcium and activation of potassium and chloride currents . The compound also induces apoptosis in certain cell types through receptor-mediated pathways or intracellular metabolism . These mechanisms underscore the compound’s ability to modulate cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroadenosine can vary over time. The compound is stable under desiccating conditions and can be stored for extended periods . Studies have shown that its effects on cellular function, such as inducing seizures in animal models, can persist for several hours post-administration . Long-term exposure to 2-Chloroadenosine may lead to sustained changes in cellular activity and function, emphasizing the importance of monitoring its temporal effects in experimental setups.
Dosage Effects in Animal Models
The effects of 2-Chloroadenosine in animal models are dose-dependent. Low doses of the compound can decrease seizure latency, while higher doses may prolong it . In genetically absence epileptic rats, intracerebroventricular administration of 2-Chloroadenosine significantly increased the number and duration of spike-wave discharges . These findings indicate that the compound’s therapeutic and adverse effects are closely linked to its dosage, necessitating careful dose optimization in preclinical studies.
Metabolic Pathways
2-Chloroadenosine is involved in metabolic pathways related to adenosine metabolism. It is a metabolically stable analogue of adenosine and interacts with enzymes such as adenosine deaminase and equilibrative nucleoside transporters . These interactions influence the compound’s metabolic flux and levels of metabolites, contributing to its biological activity and stability.
Transport and Distribution
The transport and distribution of 2-Chloroadenosine within cells and tissues are mediated by equilibrative nucleoside transporters (ENTs). These transporters facilitate the bidirectional movement of the compound across cell membranes, with transport efficiency being pH-dependent . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.
Subcellular Localization
2-Chloroadenosine’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017134 | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
146-77-0, 103090-47-7, 81012-94-4 | |
| Record name | 2-Chloroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroadenosinehemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)


